3-(4-Ethylphenyl)-2-methoxybenzoic acid
Description
3-(4-Ethylphenyl)-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the ortho position (C2) relative to the carboxylic acid moiety and a 4-ethylphenyl substituent at the meta position (C3) on the benzene ring. This structure introduces steric and electronic effects that influence its physicochemical properties, reactivity, and stability compared to isomers and analogs. The ethyl group on the phenyl ring enhances lipophilicity, while the 2-methoxy group impacts regioselectivity in reactions and thermodynamic stability due to steric interactions with the carboxylic acid group .
Properties
IUPAC Name |
3-(4-ethylphenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-11-7-9-12(10-8-11)13-5-4-6-14(16(17)18)15(13)19-2/h4-10H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOBUXWWRBPQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688981 | |
| Record name | 4'-Ethyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-03-8 | |
| Record name | 4'-Ethyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethylphenol with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-(4-Ethylphenyl)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Substituted Benzoic Acids
The position of substituents significantly affects stability and reactivity:
- 2-Methoxy vs. 3-/4-Methoxy Benzoic Acids :
- Thermodynamic Stability : 2-Methoxybenzoic acid derivatives exhibit reduced stability compared to 3- or 4-substituted isomers. For example, the enthalpy of formation difference between 2-ethylbenzoic acid and 4-ethylbenzoic acid is 15 kJ/mol , attributed to steric hindrance between the ortho substituent and the carboxylic acid group .
- Synthetic Challenges : 2-Methoxy derivatives are harder to purify due to aggregation with excess reactants, as observed in metal carbonate syntheses involving 2-methoxybenzoic acid .
Ethylphenyl-Substituted Analogs
- Electronic Effects: Fluorine Substituent: 3-(4-Ethylphenyl)-4-fluorobenzoic acid (C15H13FO2) has a molar mass of 244.26 g/mol. The fluorine atom increases acidity compared to the methoxy group, which is electron-donating . Chloropyridine vs.
Heterocyclic Derivatives
- Pyrazole-Based Analogs : 3-(4-Ethylphenyl)-1H-pyrazol-5-amine intermediates are used in β-lactamase inhibitors (e.g., compounds 1–9 in ). These lack the carboxylic acid group but retain the ethylphenyl moiety, emphasizing its role in pharmacophore design .
- Oxadiazole Derivatives : 3-(3-(4-(2-Methoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid features a heterocyclic ring, enhancing metabolic stability and target selectivity compared to simpler benzoic acid derivatives .
Physicochemical and Reactivity Comparisons
- Melting Points : Ethylphenyl-acrylic acid derivatives show melting points ranging from 152–206°C, influenced by substituent polarity and crystal packing . The absence of data for this compound suggests further experimental characterization is needed.
- NMR Signatures :
- Regioselectivity in Lithiation : 2-Methoxybenzoic acid undergoes ortho-lithiation with s-BuLi–TMEDA, enabling access to 3-substituted derivatives, whereas n-BuLi–t-BuOK favors meta-lithiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
